triethyl (Z)-1-methylbut-1-ene-1,2,4-tricarboxylate
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Overview
Description
Triethyl (Z)-1-methylbut-1-ene-1,2,4-tricarboxylate is an organic compound with a complex structure that includes multiple ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl (Z)-1-methylbut-1-ene-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method involves the esterification of a suitable precursor with ethanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Triethyl (Z)-1-methylbut-1-ene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Triethyl (Z)-1-methylbut-1-ene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of triethyl (Z)-1-methylbut-1-ene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Triethyl orthoformate: Used in similar esterification reactions.
Triethylsilane: Employed in reduction reactions.
Triethyl orthoacetate: Another ester with comparable reactivity.
Properties
IUPAC Name |
triethyl (Z)-1-methylbut-1-ene-1,2,4-tricarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-5-18-12(15)9-8-11(14(17)20-7-3)10(4)13(16)19-6-2/h5-9H2,1-4H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZVHBSZSLJAW-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=C(C)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC/C(=C(\C)/C(=O)OCC)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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